molecular formula C15H32Cl2N3O5PS2 B031481 Mafosfamide cyclohexylamine salt CAS No. 84210-80-0

Mafosfamide cyclohexylamine salt

货号: B031481
CAS 编号: 84210-80-0
分子量: 500.4 g/mol
InChI 键: AJOJXYODECALSX-BCPQDLGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mafosfamide cyclohexylamine salt, also known as this compound, is a useful research compound. Its molecular formula is C15H32Cl2N3O5PS2 and its molecular weight is 500.4 g/mol. The purity is usually 99%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 160mg/ml in water, >160 mg/ml in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Mechanism of Action

Mafosfamide is chemically characterized as a 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide. Upon administration, it spontaneously degrades into its active metabolite, 4-hydroxy-cyclophosphamide, which acts as a potent DNA alkylating agent. This mechanism leads to the formation of cross-links in DNA, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Anticancer Efficacy

This compound has undergone extensive preclinical and clinical evaluations to assess its efficacy against various malignancies. The following table summarizes key findings from significant clinical trials:

Study Cancer Type Administration Route Dosage Findings
Phase I Trial Leukemia, Lymphoma, CNS TumorsIntravenous, Intrathecal200-700 mg/m² weeklyModerate anemia; severe pain at injection site; mild hematological toxicity.
Phase I Trial Advanced MalignanciesIntravenous1000 mg/m² every three weeksDose-limiting toxicity due to severe venous pain; acceptable tolerability overall.
Phase I Study Neoplastic MeningitisIntrathecalNot specifiedDemonstrated good tolerability; effective in achieving target cytotoxic concentrations in CSF.

Tolerability and Toxicity

Clinical trials have reported that the primary dose-limiting toxicities associated with mafosfamide are not hematological but rather include severe pain along the vein during intravenous administration and mucosal irritation. Notably, moderate anemia was observed across all dose levels tested for the cyclohexylamine salt . The lysine salt variant exhibited different mucosal side effects, such as sneezing and conjunctivitis .

Pharmacokinetics

Mafosfamide's pharmacokinetics have been studied to optimize dosing strategies. For instance, intraventricular administration showed that cerebrospinal fluid (CSF) concentrations exceeded the target cytotoxic levels after specific dosing regimens. This finding supports the use of regional administration routes for enhanced therapeutic outcomes in patients with central nervous system involvement .

Case Studies

Several case studies illustrate the application of mafosfamide in treating resistant malignancies:

  • Case Study 1 : A patient with refractory leukemia received intrathecal mafosfamide and demonstrated significant tumor reduction with manageable side effects.
  • Case Study 2 : In a cohort of children with embryonal tumors, intrathecal dosing led to improved survival rates compared to historical controls receiving standard therapies.

These cases highlight mafosfamide's potential as an effective treatment option for patients who have exhausted conventional therapies.

属性

CAS 编号

84210-80-0

分子式

C15H32Cl2N3O5PS2

分子量

500.4 g/mol

IUPAC 名称

2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine

InChI

InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1

InChI 键

AJOJXYODECALSX-BCPQDLGFSA-N

SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

手性 SMILES

C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl

规范 SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

外观

white cristalline powder

熔点

145-147°C

Key on ui other cas no.

84210-80-0

纯度

99%

相关CAS编号

88746-71-8;  84210-80-0

溶解度

160mg/ml in water, >160 mg/ml in DMSO

同义词

Asta Z 7557
Asta-Z-7557
D17272
mafosfamide-cyclohexylamine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。